

# Application Notes and Protocols for ABBV-712 in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only. Not for use in diagnostic procedures.

## Introduction

ABBV-712 is a potent and selective, orally active inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 plays a crucial role in the signaling pathways of key cytokines implicated in various autoimmune and inflammatory diseases, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[3][4][5] By binding to the pseudokinase (JH2) domain of TYK2, ABBV-712 allosterically inhibits its kinase activity, thereby blocking the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins and the subsequent inflammatory cascade.[3][4] This selective inhibition of TYK2 offers a targeted approach for immunology research, with potential therapeutic applications in conditions such as psoriasis, psoriatic arthritis, and inflammatory bowel disease.[3][6]

These application notes provide detailed protocols for utilizing **ABBV-712** in both in vitro and in vivo immunology research settings to investigate its mechanism of action and therapeutic potential.

### **Data Presentation**

## Table 1: In Vitro Activity and Selectivity of ABBV-712



| Assay                      | Target/Cell<br>Line  | Parameter | Value   | Reference |
|----------------------------|----------------------|-----------|---------|-----------|
| Enzymatic Assay            | TYK2 JH2<br>Domain   | EC50      | 0.01 μΜ | [1]       |
| Cell-Based<br>Assay        | TYK2-dependent cells | EC50      | 0.19 μΜ | [1]       |
| Human Whole<br>Blood Assay | TYK2                 | EC50      | 0.17 μΜ | [1]       |
| Kinase<br>Selectivity      | JAK1, JAK2,<br>JAK3  | EC50      | > 25 μM | [2]       |

Table 2: In Vivo Pharmacokinetic Properties of ABBV-

712

| Species | Dose    | Route | Bioavail<br>ability<br>(%) | Half-life<br>(t½) (h) | Unboun<br>d<br>Clearan<br>ce<br>(L/h/kg) | Volume of Distribu tion (Vss) (L/kg) | Referen<br>ce |
|---------|---------|-------|----------------------------|-----------------------|------------------------------------------|--------------------------------------|---------------|
| Rat     | 1 mg/kg | IV    | -                          | 0.6                   | 4.1                                      | 1.9                                  | [2]           |
| Rat     | 1 mg/kg | РО    | 19                         | 0.6                   | 4.1                                      | 1.9                                  | [2]           |
| Dog     | 1 mg/kg | РО    | 88                         | 4.5                   | 0.46                                     | -                                    | [2]           |
| Monkey  | 1 mg/kg | PO    | 17                         | 1.2                   | 2.3                                      | -                                    | [2]           |

Table 3: In Vivo Efficacy of ABBV-712 in Mouse Models



| Model                                         | Species | Dose      | Route | Readout                          | Result           | Referenc<br>e |
|-----------------------------------------------|---------|-----------|-------|----------------------------------|------------------|---------------|
| IL-12/IL-18<br>Induced<br>IFN-y<br>Production | Mouse   | 30 mg/kg  | PO    | Serum<br>IFN-y<br>reduction      | 77%              | [2]           |
| IL-12/IL-18<br>Induced<br>IFN-y<br>Production | Mouse   | 100 mg/kg | РО    | Serum<br>IFN-y<br>reduction      | 84%              | [2]           |
| IL-12/IL-18<br>Induced<br>IFN-y<br>Production | Mouse   | 300 mg/kg | РО    | Serum<br>IFN-y<br>reduction      | 95%              | [2]           |
| IL-12/IL-18<br>Induced<br>IFN-y<br>Production | Mouse   | 600 mg/kg | РО    | Serum<br>IFN-y<br>reduction      | 99%              | [2]           |
| Ear<br>Dermatitis<br>Model                    | Mouse   | 100 mg/kg | РО    | Reduction<br>in ear<br>thickness | 61% at day<br>11 | [2]           |

# **Signaling Pathway**





Click to download full resolution via product page

Caption: TYK2 Signaling Pathway and Point of Inhibition by ABBV-712.

## **Experimental Protocols**



## In Vitro Kinase Assay for TYK2 Inhibition

This protocol describes a method to determine the inhibitory activity of **ABBV-712** on TYK2 kinase activity using a commercially available ADP-Glo™ Kinase Assay kit.

#### Materials:

- Recombinant human TYK2 enzyme
- TYK2 substrate (e.g., a generic tyrosine kinase substrate peptide)
- ATP
- Kinase Assay Buffer
- ABBV-712
- ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well white, flat-bottom plates
- Plate reader capable of measuring luminescence

#### Procedure:

- Prepare a serial dilution of ABBV-712 in kinase assay buffer. The final concentration should cover a range appropriate to determine the EC50 (e.g., 0.001 μM to 10 μM).
- In a 96-well plate, add the diluted ABBV-712 or vehicle control (DMSO).
- Add the TYK2 enzyme and substrate solution to each well.
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at 30°C for 1 hour.
- Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit manufacturer's instructions.

## Methodological & Application





- Read the luminescence on a plate reader.
- Calculate the percent inhibition for each concentration of **ABBV-712** and determine the EC50 value by fitting the data to a four-parameter logistic curve.





Click to download full resolution via product page

Caption: Workflow for In Vitro TYK2 Kinase Inhibition Assay.



## Cellular Phospho-STAT4 Assay

This protocol outlines a method to assess the inhibitory effect of **ABBV-712** on IL-12-induced STAT4 phosphorylation in human peripheral blood mononuclear cells (PBMCs).

#### Materials:

- Human PBMCs
- RPMI-1640 medium supplemented with 10% FBS
- Recombinant human IL-12
- ABBV-712
- Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
- Anti-human CD3, CD4, and CD8 antibodies conjugated to different fluorochromes
- Anti-human phospho-STAT4 (pY693) antibody conjugated to a fluorochrome
- Flow cytometer

#### Procedure:

- Isolate PBMCs from healthy donor blood using Ficoll-Pague density gradient centrifugation.
- Resuspend PBMCs in RPMI-1640 medium at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Pre-incubate the cells with various concentrations of ABBV-712 or vehicle control for 1 hour at 37°C.
- Stimulate the cells with recombinant human IL-12 (e.g., 10 ng/mL) for 15-30 minutes at 37°C.
- Fix and permeabilize the cells according to the manufacturer's protocol for the fixation/permeabilization buffer.



- Stain the cells with fluorescently labeled antibodies against cell surface markers (CD3, CD4, CD8) and intracellular phospho-STAT4.
- Acquire the samples on a flow cytometer.
- Analyze the data by gating on the lymphocyte population and then on CD4+ and CD8+ T cell subsets to determine the percentage of phospho-STAT4 positive cells.
- Calculate the inhibition of STAT4 phosphorylation by ABBV-712.

# In Vivo Mouse Model of Delayed-Type Hypersensitivity (DTH)

This protocol describes an oxazolone-induced DTH model in mice to evaluate the in vivo antiinflammatory efficacy of **ABBV-712**.

#### Materials:

- BALB/c mice (female, 6-8 weeks old)
- Oxazolone
- Acetone/Olive oil (4:1) vehicle
- ABBV-712
- Dosing vehicle (e.g., 0.5% methylcellulose)
- Micrometer or caliper

#### Procedure:

- Sensitization (Day 0): Anesthetize the mice and apply 50  $\mu$ L of 2% oxazolone in acetone/olive oil to a shaved area of the abdomen.
- Treatment (Days 5-10): Administer ABBV-712 or vehicle control orally (p.o.) once or twice daily, starting on day 5.



- Challenge (Day 5): Shortly after the first treatment, apply 10 μL of 1% oxazolone in acetone/olive oil to the inner and outer surfaces of the right ear. The left ear serves as a control.
- Measurement (Days 6-11): Measure the thickness of both ears daily using a micrometer. The change in ear thickness (right ear left ear) is an indicator of the inflammatory response.
- Data Analysis: Compare the ear swelling in the ABBV-712-treated groups to the vehicle-treated group to determine the percent inhibition.



Click to download full resolution via product page

Caption: Experimental Workflow for the Mouse DTH Model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [Application Notes and Protocols for ABBV-712 in Immunology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611606#how-to-use-abbv-712-in-immunology-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com